[3-(3-Fluorophenoxy)phenyl]methanamine
Description
[3-(3-Fluorophenoxy)phenyl]methanamine is a fluorinated aromatic amine characterized by a phenyl ring substituted with a 3-fluorophenoxy group at the 3-position and a methanamine (-CH₂NH₂) group. This structural framework is often explored in medicinal chemistry for its ability to interact with biological targets, such as enzymes or receptors, through π-π stacking, hydrophobic interactions, and hydrogen bonding .
Properties
IUPAC Name |
[3-(3-fluorophenoxy)phenyl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO/c14-11-4-2-6-13(8-11)16-12-5-1-3-10(7-12)9-15/h1-8H,9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQRKVJTELCYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenoxy)phenyl]methanamine typically involves the reaction of 3-fluorophenol with benzylamine under specific conditions. One common method is the nucleophilic substitution reaction where 3-fluorophenol reacts with benzylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: [3-(3-Fluorophenoxy)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
[3-(3-Fluorophenoxy)phenyl]methanamine is recognized as a crucial intermediate in synthesizing various pharmaceuticals. Its derivatives have shown promise in treating neurological disorders, enhancing drug efficacy and specificity. For instance, compounds derived from this structure are being investigated for their potential in developing antiepileptic drugs, showcasing significant anticonvulsant activities .
Case Study: Antimicrobial Activity
Recent studies have evaluated derivatives of this compound for antimicrobial properties. For example, synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity. Notably, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin .
Biochemical Research
Receptor Interaction Studies:
The compound is extensively used in biochemical research to study receptor interactions and signaling pathways. This research provides insights into cellular mechanisms that could lead to new therapeutic targets. The ability to modify the phenoxy group allows for the exploration of structure-activity relationships (SAR), which is crucial in drug design.
Example: Antitubercular Activity
In a study focusing on antitubercular activity, derivatives of this compound were screened against Mycobacterium tuberculosis. Results indicated that specific substitutions on the phenoxy group significantly influenced the activity, with some compounds showing MIC values lower than those of standard antitubercular agents .
Material Science
Development of Advanced Materials:
The compound's unique structural properties are being explored for applications in material science. Its potential to enhance thermal and mechanical stability makes it a candidate for developing advanced polymers. Research indicates that incorporating this compound into polymer matrices can improve their performance characteristics .
Agricultural Chemistry
Agrochemical Development:
In agricultural chemistry, this compound is being investigated for its role in developing more effective agrochemicals. Its derivatives may contribute to creating pesticides and herbicides that are not only more efficient but also have a reduced environmental impact.
Diagnostic Tools
Clinical Applications:
The compound is also being researched for its potential use in diagnostic assays. Enhancements in the sensitivity and specificity of clinical tests could be achieved through its application, making it a valuable asset in medical diagnostics.
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders | Significant anticonvulsant activity observed |
| Biochemical Research | Studies on receptor interactions and signaling pathways | Variations in antimicrobial activity based on structure |
| Material Science | Development of advanced materials with enhanced properties | Improved thermal stability in polymer composites |
| Agricultural Chemistry | Creation of effective pesticides and herbicides | Reduced environmental impact noted |
| Diagnostic Tools | Use in clinical assays for improved test sensitivity | Enhanced specificity in diagnostic tests |
Mechanism of Action
The mechanism of action of [3-(3-Fluorophenoxy)phenyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The fluorophenoxy group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Position: The 3-fluorophenoxy group in the target compound (meta-substitution) creates distinct electronic effects compared to para-substituted analogues like [4-(3-Fluorophenoxy)phenyl]methanamine. Meta-substitution may reduce steric hindrance, favoring interactions with planar biological targets .
- Salt Formation: Hydrochloride salts (e.g., {4-[(3-Fluorophenoxy)methyl]phenyl}methanamine HCl) enhance aqueous solubility, critical for bioavailability in drug development .
- Heterocyclic Systems : Compounds like (1H-Benzo[d]imidazol-2-yl)methanamine exhibit improved metabolic stability due to rigid heterocycles, whereas the target compound’s flexibility may aid in conformational adaptation .
Biological Activity
[3-(3-Fluorophenoxy)phenyl]methanamine, a compound of interest in medicinal chemistry, has been investigated for its diverse biological activities. This article synthesizes available research findings, including mechanisms of action, enzyme inhibition, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H12FNO
- Molecular Weight : 219.24 g/mol
- IUPAC Name : 3-(3-fluorophenoxy)benzenemethanamine
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential to inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction. For example, it has been noted for its inhibitory effects on enzymes involved in cancer progression and angiogenesis .
- Receptor Binding : It may also modulate receptor activity, which could lead to altered signaling pathways relevant in various diseases, including cancer and inflammatory conditions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound have significant antimicrobial properties against various pathogens. For instance, it has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing promising results in terms of minimum inhibitory concentration (MIC) .
- Anticancer Properties : The compound has been linked to anticancer activity through its role in inhibiting tumor growth and metastasis by targeting specific pathways involved in cell proliferation and survival .
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound derivatives are generally non-toxic to normal human cells while exhibiting cytotoxic effects against cancer cell lines .
Table 1: Summary of Biological Activities
Research Applications
The compound is being explored for various applications in the pharmaceutical industry:
- Drug Development : As a lead compound for developing new drugs targeting cancer and infectious diseases due to its favorable biological activity profile.
- Chemical Synthesis : Utilized as an intermediate in the synthesis of more complex organic molecules with potential therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
